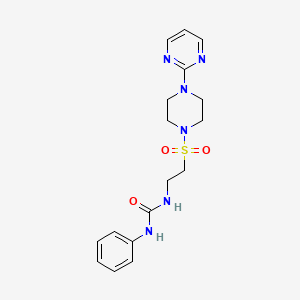

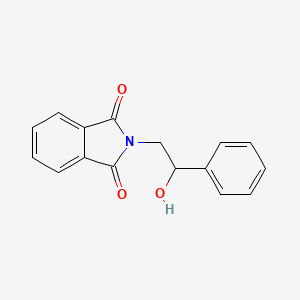

1-苯基-3-(2-((4-(嘧啶-2-基)哌嗪-1-基)磺酰基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas involves a multi-step process starting from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines. These intermediates are then converted into the corresponding 2-oxazolidinones, which are further reacted to produce the final urea compounds. The synthesis route is designed to introduce the piperazine moiety, which is a crucial structural component for the pharmacological activity of these compounds. The prepared compounds were evaluated for their potential antiallergic and analgesic activities, indicating the importance of the synthesis process in generating bioactive molecules .

Molecular Structure Analysis

The molecular structure of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives is characterized by the presence of a phenyl group attached to the urea moiety, which is further linked to a thiadiazole ring substituted with a pyrimidinyl group. This structural arrangement is crucial for the biological activity of these compounds. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole and pyrimidinyl rings can significantly influence the potency of these molecules against chronic myeloid leukemia (CML) cell lines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are carefully designed to ensure the introduction of functional groups that are essential for the desired biological activity. The reactions are optimized to yield compounds with potent anti-CML activity, as demonstrated by the cellular assays. The synthesis process includes the formation of key intermediates, such as oxazolidinones, which are then transformed into the final urea derivatives. The chemical reactions are also tailored to minimize cellular toxicity, which is a critical aspect of developing therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized urea derivatives are influenced by their molecular structures. The presence of the piperazine and pyrimidinyl groups contributes to the solubility and stability of these compounds. The SAR analysis indicates that certain structural modifications can enhance the biological activity while reducing cellular toxicity. For instance, compound 7 from the second study exhibited low cellular toxicity and high potency against the K562 cell line, which is indicative of favorable physical and chemical properties for a therapeutic agent. The compound's ability to induce apoptosis in CML cells and affect the PI3K/Akt signaling pathway further underscores the importance of its molecular design .

科学研究应用

抗菌和抗微生物活性

研究表明,该化合物的衍生物已被合成,可作为潜在的抗菌剂。例如,含有磺酰胺部分的新型杂环化合物(与查询化合物具有结构相似性)已被开发并对其抗菌功效进行了评估。发现这些化合物表现出很高的抗菌活性,突出了它们作为治疗细菌感染的治疗剂的潜力 (Azab, Youssef, & El‐Bordany, 2013)。类似地,伊马替尼中间体的磺酰胺和氨基甲酸酯衍生物(结合了与查询化合物相似的元素)已显示出抗菌特性,进一步支持了这些化学结构在对抗微生物感染中使用的潜力 (Chandrasekhar 等人,2018 年).

抗癌活性

一系列与查询化合物在结构上相关的衍生物已被合成并评估了其对人类癌细胞系的抗增殖活性。这些研究已经确定了表现出显着抗癌特性的化合物,表明这些化学结构在癌症治疗中的潜在应用 (Mallesha 等人,2012 年).

抗氧化活性

由查询化学品的碱基结构合成的化合物已对其抗氧化活性进行了评估。这些研究发现了具有有希望的抗氧化特性的化合物,这对于对抗氧化应激相关疾病至关重要 (George 等人,2010 年).

环境和农业应用

研究还扩展到环境和农业领域,查询化合物的衍生物已被研究其降解农业化学品(如除草剂)的功效,从而减少环境污染并增强农业可持续性。具体来说,黑曲霉对除草剂氯苯咪隆乙酯的微生物降解的研究显示出有希望的结果,表明在生物修复中的潜在应用 (Sharma, Banerjee, & Choudhury, 2012).

酶抑制

与查询化学品在结构上相似的化合物已被设计并评估其对特定酶的抑制作用,表明通过调节酶活性在治疗各种疾病中的潜在应用。例如,哌嗪基脲基磺酸盐已被研究为类固醇硫酸酯酶抑制剂,展示了在肿瘤学中治疗应用的潜力 (Moi 等人,2019 年).

安全和危害

未来方向

作用机制

Target of Action

Similar compounds with sulfonyl piperazine structures have been found to bind to the colchicine binding site of tubulin .

Mode of Action

It can be inferred from related compounds that it may interact with its target through the sulfonyl piperazine moiety

Biochemical Pathways

If the compound does indeed target tubulin, it could potentially affect cell division and other microtubule-dependent processes .

Pharmacokinetics

Similar compounds have been used in cell-based assays, suggesting that they can be absorbed and distributed within cells

Result of Action

If it does indeed target tubulin, it could potentially disrupt microtubule dynamics and affect cell division .

生化分析

Biochemical Properties

The biochemical properties of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea are not fully understood yet. Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase . These interactions can influence various biochemical reactions, potentially altering the activity of the enzyme and impacting the overall biochemical pathway .

Cellular Effects

The cellular effects of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea are currently under investigation. Some related compounds have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may also have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is not yet known. It’s plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds in its class .

属性

IUPAC Name |

1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIKGJNMGPXIOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)

![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)